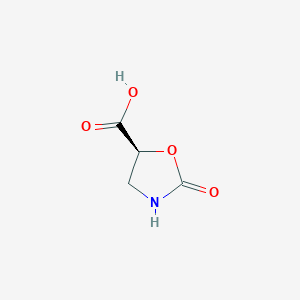

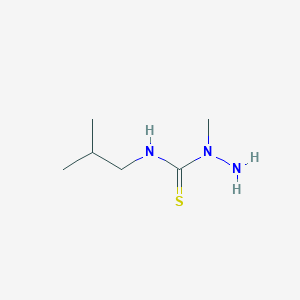

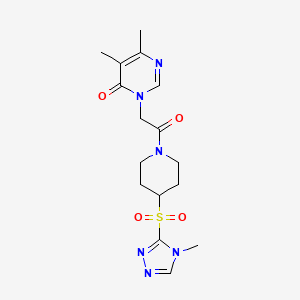

![molecular formula C13H9ClN4O B2568014 4-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide CAS No. 338406-08-9](/img/structure/B2568014.png)

4-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide” is a chemical compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyridines . These compounds have been synthesized as potential antiviral and antimicrobial agents .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol has also been used .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation reactions and cycloaddition with dipolarophiles . The new compounds were synthesized via aromatic nucleophilic substitution .Scientific Research Applications

Synthetic Methodology

The compound’s synthesis methodology is noteworthy:

- A catalyst-free, additive-free, and eco-friendly method has been established for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions. This tandem reaction involves enaminonitriles and benzohydrazides, resulting in good-to-excellent yields. Late-stage functionalization further demonstrates its synthetic utility .

Fluorescent Emitters

4-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide: serves as an electron acceptor in constructing deep-blue bipolar fluorescent emitters. Single crystals of these emitters exhibit unique packing modes, potentially aiding carrier transport .

Mechanochemical Synthesis

In 2022, Liu and coworkers developed a mechanochemical method for obtaining 1,2,4-triazolo[1,5-a]pyridines via a [3 + 2] cycloaddition reaction. This approach offers an alternative route for accessing these valuable heterocycles .

Future Directions

The future directions in the research of these compounds could involve further exploration of their antimicrobial and antiviral properties. The presence of certain subunits, such as piperazine or piperidine, could enhance their antimicrobial activity . Additionally, structural modifications, such as the addition of a thioamide group, could increase their bioactivity as antiviral agents .

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine structure have been found to act on various targets, including rorγt, phd-1, jak1, and jak2 .

Mode of Action

Similar 1,2,4-triazolo[1,5-a]pyridine compounds have been reported to exhibit numerous activities, including acting as inverse agonists and inhibitors .

Biochemical Pathways

Similar compounds have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have been reported to exhibit antiproliferative activities against various cancer cells .

Action Environment

The synthesis of similar compounds has been reported to be influenced by reaction temperature .

properties

IUPAC Name |

4-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O/c14-10-5-3-9(4-6-10)13(19)17-11-2-1-7-18-12(11)15-8-16-18/h1-8H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPATDVSEWAPRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C(=C1)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

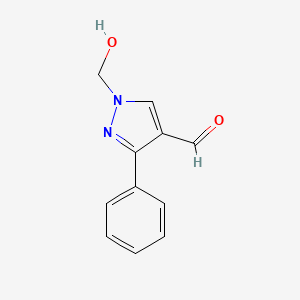

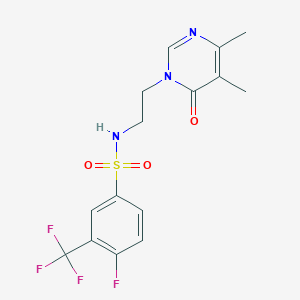

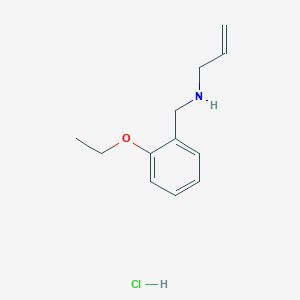

![2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2567935.png)

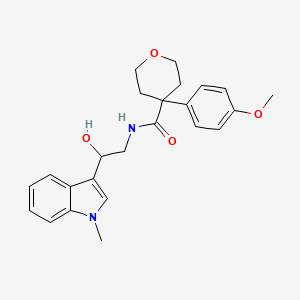

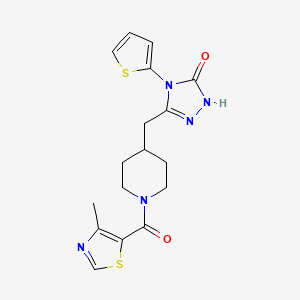

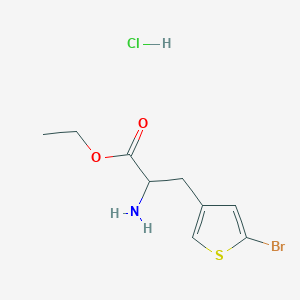

![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-[(4-nitrophenyl)methyl]piperidine](/img/structure/B2567943.png)

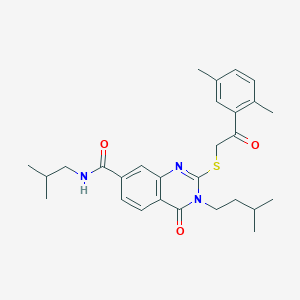

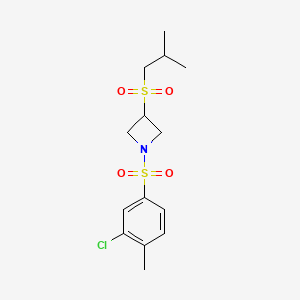

![2-[2-(1-Methyl-1h-Imidazol-2-Yl)ethyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B2567946.png)